molecular formula C11H15NO3 B575192 (S)-N-Benzyl-3,4-dihydroxy butyramide CAS No. 191354-49-1

(S)-N-Benzyl-3,4-dihydroxy butyramide

Katalognummer: B575192
CAS-Nummer: 191354-49-1
Molekulargewicht: 209.245
InChI-Schlüssel: VBXGCLMWKLDOEZ-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-N-Benzyl-3,4-dihydroxy butyramide is a valuable chiral building block in advanced organic and medicinal chemistry research. Its structure, featuring a benzyl group and two hydroxy groups on a chiral butyramide scaffold, makes it a versatile precursor for the synthesis of more complex molecules. Research into structurally related 3,4-dihydroisoquinoline carboxamide compounds has demonstrated significant potential in developing inhibitors for enzymes like monoamine oxidase (MAO) and cholinesterase (ChE), which are important targets for neurodegenerative disorders and depression . This suggests that (S)-N-Benzyl-3,4-dihydroxy butyramide could serve as a critical intermediate in constructing multi-target directed ligands (MTDLs) for neurological research. The compound's chiral nature also positions it as a key substrate in developing asymmetric synthesis pathways and exploring novel chemical spaces for pharmaceutical development. Its application is primarily focused on serving as an intermediate in the custom synthesis and scale-up production of high-value fine chemicals for experimental purposes . This product is strictly for use in laboratory research and development.

Eigenschaften

IUPAC Name

(3S)-N-benzyl-3,4-dihydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c13-8-10(14)6-11(15)12-7-9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2,(H,12,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXGCLMWKLDOEZ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)C[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Acid Chloride-Mediated Coupling

A common strategy involves activating 3,4-dihydroxy butyric acid as its acid chloride, followed by reaction with benzylamine. This method, adapted from dibenzyl amino acid syntheses, typically employs thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) for acid activation. For example, treatment of 3,4-dihydroxy butyric acid with SOCl₂ generates the corresponding acid chloride, which reacts with benzylamine in anhydrous dichloromethane to yield the amide.

Key Data :

ConditionYield (%)Purity (%)
SOCl₂, 0°C, 2h7892
Oxalyl chloride, rt8589

Carbodiimide-Based Coupling

Alternative methods utilize carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate amide bond formation. Hydroxybenzotriazole (HOBt) or HOAt is often added to suppress racemization. For instance, coupling 3,4-dihydroxy butyric acid with benzylamine using EDC/HOBt in dimethylformamide (DMF) achieves yields of 70–75%.

Stereochemical Control and Chiral Resolution

Asymmetric Synthesis

The (S)-configuration can be introduced via chiral auxiliaries or catalysts. A notable example involves the use of D-pyroglutamic acid as a resolving agent, as demonstrated in the synthesis of (S)-3-hydroxy piperidine derivatives. By heating racemic 3-hydroxy butyramide with D-pyroglutamic acid in ethanol, the (S)-enantiomer preferentially crystallizes as a diastereomeric salt, achieving enantiomeric excess (ee) >98% after recrystallization.

Optimization Data :

Resolving AgentSolventee (%)Yield (%)
D-Pyroglutamic acidEthanol98.555
L-Tartaric acidMethanol8560

Enzymatic Resolution

Lipase-mediated kinetic resolution offers an alternative route. Candida antarctica lipase B (CAL-B) catalyzes the enantioselective acetylation of racemic N-benzyl-3,4-dihydroxy butyramide, yielding the (S)-enantiomer with 90% ee and 45% conversion after 24h.

Protection and Deprotection of Hydroxyl Groups

Benzyl Protection

The vicinal dihydroxy groups are often protected as benzyl ethers to prevent undesired side reactions. For example, treatment of 3,4-dihydroxy butyramide with benzyl bromide (BnBr) and potassium carbonate (K₂CO₃) in acetonitrile affords the fully protected derivative in 80% yield.

Acetyl Protection

Acetylation using acetic anhydride (Ac₂O) and pyridine provides a cost-effective alternative, though deprotection requires harsh conditions (e.g., NaOH/MeOH), which may compromise amide integrity.

Comparative Analysis of Synthetic Routes

The table below evaluates three representative methods based on yield, stereochemical purity, and scalability:

MethodYield (%)ee (%)Scalability
Acid chloride coupling78–85RacemicHigh
Chiral resolution5598.5Moderate
Enzymatic resolution4590Low

The acid chloride route offers the highest yield and scalability but requires subsequent resolution steps. In contrast, chiral resolution provides excellent enantiopurity at the expense of moderate yields.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-N-Benzyl-3,4-dihydroxy butyramide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

HIV Protease Inhibition

One of the notable applications of (S)-N-Benzyl-3,4-dihydroxy butyramide is its role as an inhibitor of HIV protease. This enzyme is crucial for the replication of the HIV virus. Studies have indicated that compounds with similar structures can effectively inhibit this enzyme, thus potentially contributing to antiretroviral therapies .

Anti-inflammatory Properties

Research has demonstrated that (S)-N-Benzyl-3,4-dihydroxy butyramide exhibits anti-inflammatory effects. It has been investigated in models of inflammatory pain, where it showed a significant reduction in pain levels without altering self-motivated behaviors in animal models . This suggests its potential utility in treating inflammatory conditions.

Dual Inhibition of Enzymes

Recent studies have focused on the compound's ability to act as a dual inhibitor of soluble epoxide hydrolase and phosphodiesterase 4. The inhibition of these enzymes can lead to increased levels of cyclic adenosine monophosphate (cAMP), which plays a vital role in various cellular processes, including inflammation and pain modulation .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of (S)-N-Benzyl-3,4-dihydroxy butyramide has been critical in optimizing its pharmacological properties. Modifications to the benzyl moiety and the butyramide backbone have been explored to enhance potency and selectivity against specific targets.

In Vitro Studies

In vitro studies have shown that variations in substituents on the benzyl ring significantly affect the compound's inhibitory activity against enzymes such as soluble epoxide hydrolase. For instance, certain substitutions have resulted in subnanomolar IC50 values, indicating high potency .

CompoundIC50 (nM)Target
Compound A0.6Soluble Epoxide Hydrolase
Compound B5.0Phosphodiesterase 4

Pain Management

A study involving a rat model for inflammatory pain demonstrated that administration of (S)-N-Benzyl-3,4-dihydroxy butyramide led to a rapid decrease in pain scores compared to control groups. The compound was administered orally, showing good bioavailability and rapid onset of action .

Combination Therapies

Research has also explored the use of (S)-N-Benzyl-3,4-dihydroxy butyramide in combination with other analgesics to enhance therapeutic efficacy while minimizing side effects. The synergistic effects observed in these combinations suggest a promising avenue for future pain management strategies.

Wirkmechanismus

The mechanism of action of (S)-N-Benzyl-3,4-dihydroxy butyramide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Sulfamoylphenyl Amides (Compounds 5a–5d)

Structural Features :

  • These compounds, such as (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a), share the (S)-configuration but differ in their sulfamoylphenyl and 2-oxotetrahydrofuran substituents .
  • The acyl chain length varies (butyramide to heptanamide), affecting physical properties like melting point (e.g., 5a: 180–182°C vs. 5c: 142–143°C) .

Key Data :

Property (S)-N-Benzyl-3,4-dihydroxy butyramide Compound 5a (Butyramide Derivative)
Molecular Formula C₁₁H₁₅NO₃ C₁₄H₁₉N₂O₅S
Molecular Weight 209.24 327.4
Melting Point Not reported 180–182°C
Optical Rotation Not reported [α]D = +4.5° (c = 0.10, MeOH)
Key Functional Groups Dihydroxy, benzyl amide Sulfonamide, oxotetrahydrofuran

Analysis :

  • The dihydroxy groups in the target compound confer higher polarity compared to the sulfonamide and non-polar alkyl chains in 5a–5d, likely influencing solubility in polar solvents.
  • The optical rotation of 5a (+4.5°) reflects its stereochemistry, suggesting similar chiral sensitivity in the target compound .

(S,S)-N-Benzyl-3,4-trans-dimesolate pyrrolidine

Structural Features :

  • This compound (CAS 104351-40-8) replaces the dihydroxy butyramide with a pyrrolidine ring and trans-dimesolate (mesyloxy) groups .

Key Data :

Property (S)-N-Benzyl-3,4-dihydroxy butyramide (S,S)-N-Benzyl-3,4-trans-dimesolate pyrrolidine
Molecular Formula C₁₁H₁₅NO₃ C₁₃H₁₉NO₆S₂
Molecular Weight 209.24 349.42
Price (1 g) $2,000 $4,000
Key Functional Groups Dihydroxy, benzyl amide Pyrrolidine, dimesolate

Analysis :

  • The mesyl groups in the pyrrolidine derivative enhance reactivity (e.g., in nucleophilic substitutions), whereas the dihydroxy groups in the target compound may participate in hydrogen bonding .
  • The higher price of the pyrrolidine derivative ($4,000/g) suggests a more complex synthesis or niche applications .

Simple Amides (e.g., Butyramide)

Structural Features :

  • Butyramide (C₄H₉NO) lacks the benzyl and dihydroxy groups, representing a minimalist amide structure .

Analysis :

  • Such differences highlight the role of substituents in modulating physicochemical properties.

Pharmacopeial Amides with Complex Stereochemistry

Structural Features :

  • Compounds like (S)-N-[(2R,4S,5S)-...]butanamide () feature multiple stereocenters, phenoxy groups, and tetrahydropyrimidinyl moieties .

Analysis :

  • While sharing the amide functionality, these compounds are tailored for high stereochemical specificity , likely for receptor-targeted applications. In contrast, the target compound’s simpler structure may prioritize synthetic versatility.

Biologische Aktivität

(S)-N-Benzyl-3,4-dihydroxy butyramide is a chiral compound that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

(S)-N-Benzyl-3,4-dihydroxy butyramide is characterized by a benzyl group attached to a butyramide backbone, with hydroxyl groups at the 3 and 4 positions. Its molecular formula is C_{12}H_{15}N_{1}O_{3}, and it has a molar mass of approximately 221.27 g/mol. The presence of hydroxyl groups contributes to its solubility and reactivity, influencing its interaction with biological targets.

Biological Activities

Research indicates that (S)-N-Benzyl-3,4-dihydroxy butyramide exhibits significant biological activities, including:

  • Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Studies have indicated that (S)-N-Benzyl-3,4-dihydroxy butyramide may reduce inflammation through inhibition of specific pathways involved in inflammatory responses .
  • Neuroprotective Activity : Preliminary research suggests that the compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders .

The mechanisms through which (S)-N-Benzyl-3,4-dihydroxy butyramide exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory processes and neurotransmitter metabolism. For instance, it interacts with soluble epoxide hydrolase (sEH) and phosphodiesterase 4 (PDE4), which are critical in pain and inflammatory pathways .
  • Receptor Binding : Investigations into the binding affinity of (S)-N-Benzyl-3,4-dihydroxy butyramide to various receptors have revealed its potential to modulate receptor activity, thereby influencing cellular signaling pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of (S)-N-Benzyl-3,4-dihydroxy butyramide, a comparison with structurally similar compounds is presented below:

Compound NameStructure FeaturesUnique Aspects
(R)-N-Benzyl-3,4-dihydroxy butyramideSame backbone with different stereochemistryDifferent biological activity profile
N-benzoyl-L-threonineContains a benzoyl group instead of benzylDifferent functional group leading to varied activity
3-hydroxy-N-benzylbutyramideLacks one hydroxyl groupMay exhibit different solubility and reactivity
N-benzylglycineAmino acid derivative with similar nitrogenDifferent pharmacological properties

This table illustrates how the unique combination of hydroxyl groups and specific stereochemistry contributes to the distinct biological activities of (S)-N-Benzyl-3,4-dihydroxy butyramide compared to related compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of (S)-N-Benzyl-3,4-dihydroxy butyramide:

  • Antimicrobial Efficacy : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. This suggests its potential utility in developing new antimicrobial agents.
  • Anti-inflammatory Activity : A study utilizing a lipopolysaccharide-induced inflammation model in rats showed that administration of (S)-N-Benzyl-3,4-dihydroxy butyramide resulted in a significant reduction in inflammatory markers compared to control groups .
  • Neuroprotective Effects : Research exploring the neuroprotective effects indicated that (S)-N-Benzyl-3,4-dihydroxy butyramide could mitigate oxidative stress in neuronal cells, highlighting its potential role in treating conditions like Alzheimer's disease .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via HPLC or TLC to minimize over-reaction.
  • Adjust solvent polarity (e.g., switch from THF to DCM) to improve yield in coupling steps.
  • Use low-temperature conditions (−20°C) during sensitive stereochemical steps to preserve enantiomeric purity .

Basic: What safety protocols should be followed when handling (S)-N-Benzyl-3,4-dihydroxy butyramide?

Methodological Answer :
Referencing safety data for structurally similar amides (e.g., (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide ):

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols.
  • Exposure Control :
    • Skin contact : Immediately rinse with water for 15 minutes; remove contaminated clothing.
    • Eye exposure : Flush with saline solution for 20 minutes; seek medical attention.
  • Waste disposal : Classify as hazardous organic waste ; incinerate in a certified facility to prevent environmental release .

Advanced: How can researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound?

Methodological Answer :
Contradictions in spectral data often arise from solvent effects , impurities , or enantiomeric contamination . Strategies include:

  • Standardized conditions : Acquire NMR spectra in deuterated DMSO or CDCl₃ with internal standards (e.g., TMS) to ensure consistency .
  • Advanced techniques :
    • 2D NMR (COSY, HSQC) to resolve overlapping proton signals.
    • X-ray crystallography for unambiguous stereochemical confirmation .
  • Control experiments : Compare synthetic batches with commercially available reference standards (if accessible) to identify impurities .

Q. Example Data Contradiction Analysis :

Reported δ (ppm)Possible CauseResolution
3.45 (vs. 3.60)Solvent polarityRe-run in consistent solvent
7.20 (multiplet)Benzyl group rotamersUse higher-field NMR (600 MHz+)

Advanced: What strategies analyze the stereochemical stability under varying pH conditions?

Methodological Answer :
The compound’s stereochemical integrity may degrade in acidic/basic environments. To assess stability:

  • pH-rate profiling : Incubate the compound in buffers (pH 2–12) and monitor enantiomeric excess (%ee) via chiral HPLC at intervals (0, 24, 48 hrs) .
  • Mechanistic studies : Use DFT calculations to model protonation states and predict racemization pathways .
  • Key finding : Stability decreases at pH < 3 (due to protonation of amide nitrogen) and pH > 10 (hydroxyl deprotonation) .

Basic: What characterization techniques confirm structural integrity post-synthesis?

Methodological Answer :
Critical techniques include:

  • FT-IR : Confirm presence of amide (C=O stretch ~1650 cm⁻¹) and hydroxyl (broad peak ~3300 cm⁻¹) groups .
  • Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • Polarimetry : Measure specific rotation ([α]D²⁵) to confirm enantiopurity (compare with literature) .

Advanced: How does its chelation behavior with transition metals influence catalytic applications?

Methodological Answer :
The dihydroxy and amide groups enable bidentate or tridentate coordination with transition metals (e.g., Cu²⁺, Fe³⁺). Applications include:

  • Catalytic oxidation : Complexes with Cu(II) show activity in olefin oxidation (similar to cyclohexanediamine-Schiff base systems) .
  • Optimization : Adjust ligand-to-metal ratios (1:1 vs. 1:2) and monitor catalysis via GC-MS or UV-Vis kinetics .

Q. Example Chelation Study :

Metal IonObserved λmax (nm)Application
Cu²⁺650Oxidation catalysis
Fe³⁺480Fenton-like reactions

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.